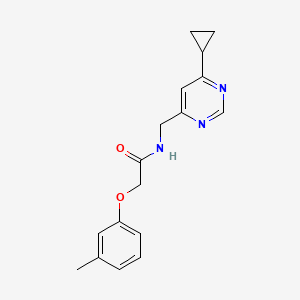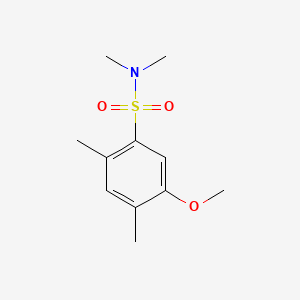
Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of thiazinane derivatives, which includes “Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate”, has been discussed in several studies . For instance, one study mentioned the synthesis of 4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1 H-pyrrole-2-carboxamide via a one-pot three-component condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate” can be found in chemical databases . These databases provide information like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Structural Analysis : Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate and its derivatives have been synthesized and characterized extensively. For instance, the synthesis of Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, has been reported. These compounds have been analyzed using elemental analysis, IR, (1)H NMR, and mass spectral data (Gowda et al., 2011).
Structural Properties and Molecular Interactions : Studies have also focused on understanding the structural properties and molecular interactions of related compounds. For example, in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, complex sheets are formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, while its isomer forms hydrogen-bonded chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).
Fluorescence Studies and Molecular Aggregation : There is significant research on the fluorescence effects and molecular aggregation of related compounds. For instance, studies on 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol have highlighted the impact of the secondary amine moiety on fluorescence effects and the role of molecular aggregation and charge transfer effects on these fluorescence properties (Matwijczuk et al., 2018). Additionally, solvent effects on molecular aggregation and their impact on fluorescence properties have been studied, revealing the association of fluorescence effects with aggregation processes in analyzed compounds (Matwijczuk et al., 2016).
Biological Properties and Pharmacological Activities
Pharmacological Activities : Although you've requested to exclude drug use and dosage information, it's important to note that related compounds have been evaluated for pharmacological activities. For example, synthesized compounds have been evaluated for their anti-inflammatory and analgesic activities, with findings indicating that certain compounds possess significant activities in these domains (Gowda et al., 2011).
Antimicrobial and Antifungal Activities : Some derivatives, like the 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, have been prepared and characterized, and their antibacterial and antifungal activities have been tested, showing promising results against tested microorganisms (Narayana et al., 2006).
Propriétés
IUPAC Name |
methyl 3-amino-4-thiomorpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLASSSZYQCOTFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(1,4-thiazinan-4-yl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B2447939.png)
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2447940.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B2447942.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/no-structure.png)

![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)

![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)


![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)